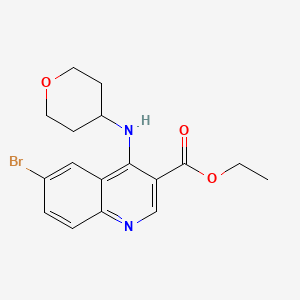
Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate
Número de catálogo B8516049
Peso molecular: 379.2 g/mol
Clave InChI: GHQANGDJRQTHKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09428503B2
Procedure details


On a larger scale, ethyl 6-bromo-4-chloroquinoline-3-carboxylate (2196 g, (1976 g active), 6.28 mol) was charged to the vessel with DMA (16 L). Tetrahydro-2H-pyran-4-amine (1224 g, 12.10 mol) was added over 10 minutes with an observed exotherm of 21-27° C. DIPEA (3.5 L, 20.09 mol) was added with no observed exotherm. The mixture was heated to 75-85° C. and the resulting solution stirred for 18.5 h at 80° C. HPLC indicated consumption of starting material and 99.2% product. The reaction was cooled to 50° C. and then poured into water (50 L). The resulting suspension was stirred for 2 h at r.t. and the solids isolated by filtration, washing with water (8 L then 2×4 L). The solid was dried under vacuum at 40° C. for 55 h to give 2307 g of desired material. Analytical data was consistent with that obtained from previous batches.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2Cl.[O:18]1[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]1.CCN(C(C)C)C(C)C>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2[NH:24][CH:21]1[CH2:22][CH2:23][O:18][CH2:19][CH2:20]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2196 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)Cl
|
|
Name
|
|
|
Quantity
|
16 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1224 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)N
|
Step Three
|
Name
|
|
|
Quantity
|
3.5 L
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution stirred for 18.5 h at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material and 99.2% product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into water (50 L)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred for 2 h at r.t.
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water (8 L
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under vacuum at 40° C. for 55 h
|
|
Duration
|
55 h
|
Outcomes


Product
Details
Reaction Time |
18.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)NC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2307 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

